

Anti-CD47 Therapy vs. Standard of Care: A Comparative Analysis for Researchers

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SOUTH SAN FRANCISCO, Calif. – December 10, 2025 – This guide provides a detailed comparison of anti-CD47 therapeutic agents, a novel class of immuno-oncology drugs, against the current standard of care for specific hematologic malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental protocols, and the underlying biological pathways.

Introduction to CD47-Targeted Therapy

CD47 is a transmembrane protein that acts as a "don't eat me" signal to macrophages by binding to its receptor, signal regulatory protein alpha (SIRPα), on their surface.[1] Many cancer cells overexpress CD47 to evade the innate immune system.[1][2] Anti-CD47 therapies, such as the monoclonal antibody magrolimab, are designed to block this interaction, thereby enabling macrophages to recognize and engulf cancer cells.[2][3][4]

This guide focuses on the clinical data for magrolimab, a leading anti-CD47 antibody, in the context of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), comparing its efficacy and safety against established standard-of-care regimens.

Quantitative Data Summary

The following tables summarize the key findings from the pivotal ENHANCE and ENHANCE-2 clinical trials, which evaluated magrolimab in combination with azacitidine against standard-of-



care treatments.

Table 1: Efficacy of Magrolimab in a Phase 3, Randomized, Double-Blind Study in Patients with Untreated Higher-Risk Myelodysplastic Syndrome

(ENHANCE Trial)[5]

Outcome Metric	Magrolimab + Azacitidine	Placebo + Azacitidine
Overall Survival (OS)		
Median Follow-up	10.1 months	11.1 months
Hazard Ratio (95% CI)	1.254 (0.980, 1.605)	-
Complete Response (CR) Rate	21.3%	24.7%
Objective Response Rate	53.5%	57.8%

Table 2: Efficacy of Magrolimab in a Phase 3, Randomized, Open-Label Study in Patients with Untreated TP53-mutant Acute Myeloid Leukemia (ENHANCE-2 Trial)[5][6][7][8][9][10]

Non-Intensive Therapy Arm

Outcome Metric	Magrolimab + Azacitidine	Venetoclax + Azacitidine
Overall Survival (OS)		
Median OS	4.4 months	6.6 months
Hazard Ratio (95% CI)	1.132 (0.783, 1.637)	-
Complete Response (CR) Rate	7.2%	15.6%

Intensive Therapy Arm



Outcome Metric	Magrolimab + Azacitidine	7+3 Chemotherapy
Overall Survival (OS)		
Median OS	7.3 months	11.1 months
Hazard Ratio (95% CI)	1.434 (0.635, 3.239)	-

Table 3: Safety Profile - Grade ≥3 Adverse Events (AEs) in the ENHANCE-2 Trial (Non-Intensive Arm)[5][8][9][10]

Adverse Event	Magrolimab + Azacitidine (n=194)	Venetoclax + Azacitidine (n=194)
Any Grade ≥3 AE	96.9%	95.9%
Grade ≥3 Anemia	27.1%	23.5%
Grade ≥3 Infections	50.0%	53.1%
Fatal Adverse Events	17.0%	20.5%

Experimental Protocols ENHANCE-2 Trial (NCT04778397) Methodology[11][12] [13][14]

The ENHANCE-2 study was a Phase 3, randomized, open-label, multicenter trial designed to evaluate the efficacy and safety of magrolimab in combination with azacitidine compared to physician's choice of standard of care in previously untreated patients with TP53-mutant AML. [5][6]

- Patient Population: Adults with previously untreated, pathologically confirmed AML with at least one TP53 mutation. Patients were stratified based on their eligibility for intensive chemotherapy.[7][8]
- Randomization:



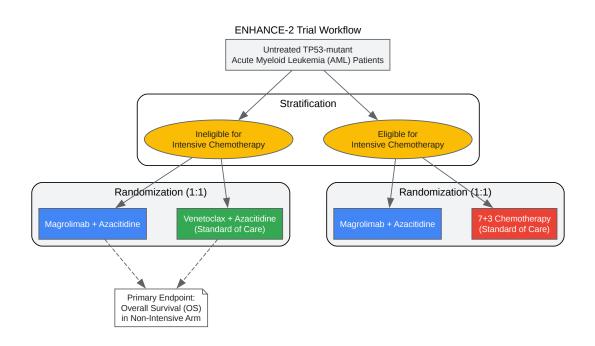
- Non-intensive therapy arm: Patients were randomized 1:1 to receive either magrolimab in combination with azacitidine or venetoclax in combination with azacitidine.
- Intensive therapy arm: Patients were randomized 1:1 to receive either magrolimab in combination with azacitidine or standard 7+3 induction chemotherapy (cytarabine and an anthracycline).[8][9]
- Treatment Regimens:
 - Magrolimab + Azacitidine: Magrolimab was administered intravenously with a priming dose followed by weekly maintenance doses. Azacitidine was administered intravenously or subcutaneously.
 - Venetoclax + Azacitidine: Venetoclax was administered orally, and azacitidine was administered as in the experimental arm.
 - 7+3 Chemotherapy: A standard induction regimen of continuous intravenous cytarabine for
 7 days and an intravenous anthracycline (daunorubicin or idarubicin) for 3 days.[8]
- Primary Endpoint: The primary endpoint was overall survival (OS) in the non-intensive therapy arm.[10][5]
- Secondary Endpoints: Key secondary endpoints included OS in the intensive therapy arm,
 complete remission (CR) rate, event-free survival (EFS), and safety.[7]

Visualizations CD47-SIRPα Signaling Pathway

Caption: Mechanism of action of anti-CD47 therapy.

ENHANCE-2 Clinical Trial Workflow





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Caption: High-level overview of the ENHANCE-2 clinical trial design.

Discussion

The clinical trial data presented indicate that the combination of magrolimab with azacitidine did not demonstrate a survival benefit over the current standard of care in patients with untreated TP53-mutant AML or higher-risk MDS.[11][12][13][7] In the ENHANCE-2 trial, for patients ineligible for intensive therapy, the median overall survival was shorter in the magrolimab arm compared to the venetoclax with azacitidine arm.[12][13][10][5] Similarly, in the intensive therapy arm, the magrolimab combination did not improve overall survival compared to



standard 7+3 chemotherapy.[12][13][10][5] The complete response rates were also lower in the magrolimab-containing arms across both the ENHANCE and ENHANCE-2 trials.[11]

The safety profile of magrolimab in combination with azacitidine was comparable to the standard of care in terms of the incidence of Grade ≥3 adverse events in the non-intensive arm of the ENHANCE-2 trial.[10][14][5] However, the ENHANCE trial showed a higher incidence of severe, serious, and fatal adverse events in the magrolimab arm.[11]

These findings highlight the challenges in developing novel therapies for hematologic malignancies with poor prognoses, such as TP53-mutant AML. While the mechanism of action of targeting the CD47-SIRPα pathway is scientifically compelling, the clinical data for magrolimab in these specific indications did not meet the primary endpoints for efficacy. Further research is needed to identify patient populations that may benefit from anti-CD47 therapy and to explore potential combination strategies that can enhance its anti-tumor activity.

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